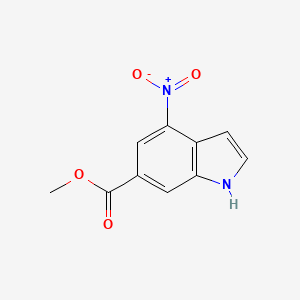

methyl 4-nitro-1H-indole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-nitro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)6-4-8-7(2-3-11-8)9(5-6)12(14)15/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOFOPSZBXKRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646843 | |

| Record name | Methyl 4-nitro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-62-3 | |

| Record name | Methyl 4-nitro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-nitro-1H-indole-6-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to methyl 4-nitro-1H-indole-6-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The primary focus of this document is the strategic application of the Leimgruber-Batcho indole synthesis, which offers significant advantages in controlling the position of the nitro substituent on the indole core. We will delve into the mechanistic underpinnings of this synthetic strategy, provide a detailed, step-by-step experimental protocol, and discuss an alternative, albeit less regioselective, approach involving direct nitration of a pre-existing indole scaffold. This guide is intended to be a self-validating resource, equipping researchers with the necessary knowledge to confidently execute this synthesis and characterize the target compound.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The specific substitution pattern on the indole ring system profoundly influences its biological activity. This compound, with its electron-withdrawing groups at the 4- and 6-positions, represents a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors, antiviral agents, and functional organic materials. The challenge in synthesizing such molecules often lies in achieving precise regiochemical control, particularly during electrophilic substitution reactions on the electron-rich indole ring.

Strategic Approach: The Leimgruber-Batcho Indole Synthesis

For the synthesis of this compound, the Leimgruber-Batcho indole synthesis stands out as the most strategic and reliable method.[1] This powerful reaction constructs the indole ring from an appropriately substituted o-nitrotoluene derivative, thereby ensuring unambiguous placement of the nitro group at the 4-position. This approach circumvents the regioselectivity issues often encountered with the direct nitration of indole-6-carboxylates.

The core principle of the Leimgruber-Batcho synthesis involves two key transformations:

-

Enamine Formation: The acidic methyl group of an o-nitrotoluene is condensed with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a highly conjugated enamine.[2]

-

Reductive Cyclization: The nitro group of the enamine intermediate is then reduced, initiating a spontaneous cyclization and elimination to furnish the indole ring.[3]

This sequence is illustrated in the workflow diagram below:

Caption: General workflow of the Leimgruber-Batcho indole synthesis.

Proposed Synthetic Pathway

Our proposed synthesis of this compound commences with the commercially available or readily synthesized starting material, methyl 4-methyl-3,5-dinitrobenzoate. This starting material contains the necessary functionalities in the correct orientation for the Leimgruber-Batcho cyclization to yield the desired product.

The overall synthetic scheme is as follows:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate (Enamine Intermediate)

The first step involves the condensation of methyl 4-methyl-3,5-dinitrobenzoate with N,N-dimethylformamide dimethyl acetal (DMFDMA). The electron-withdrawing nitro groups enhance the acidity of the benzylic protons of the methyl group, facilitating deprotonation and subsequent attack on the electrophilic carbon of DMFDMA.

Experimental Protocol:

-

To a solution of methyl 4-methyl-3,5-dinitrobenzoate (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).

-

Heat the reaction mixture at 110-120 °C for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the solid under vacuum to afford the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The second step is the reductive cyclization of the enamine intermediate. Catalytic hydrogenation using palladium on carbon is a common and effective method for this transformation.[3] The nitro group is selectively reduced to an amine, which then undergoes intramolecular cyclization onto the enamine double bond, followed by elimination of dimethylamine to form the aromatic indole ring.

Experimental Protocol:

-

Suspend the crude enamine intermediate from the previous step in methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization Data (Predicted)

While a specific literature report with full characterization of the target molecule was not identified, the following data are predicted based on the analysis of closely related structures.

| Property | Predicted Value |

| Appearance | Yellow to orange solid |

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol |

| Melting Point | >200 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (s, 1H, NH), 8.3-8.1 (m, 2H), 7.8 (s, 1H), 7.5 (s, 1H), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 166.0, 142.0, 138.0, 130.0, 125.0, 120.0, 118.0, 115.0, 105.0, 52.5 |

| IR (KBr, cm⁻¹) | 3300-3400 (N-H), 1710-1730 (C=O), 1510-1530 & 1340-1360 (NO₂) |

| MS (ESI) | m/z 221.0 [M+H]⁺, 243.0 [M+Na]⁺ |

Alternative Synthetic Route: Direct Nitration

An alternative approach to the synthesis of this compound is the direct nitration of methyl 1H-indole-6-carboxylate. However, this method is expected to be less regioselective. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack at multiple positions, primarily the 3-position.[4] The presence of the deactivating carboxylate group at the 6-position may influence the regioselectivity, but a mixture of isomers (3-, 4-, 5-, and 7-nitro) is likely to be formed, necessitating challenging purification.

A typical nitrating condition would involve a mixture of nitric acid and sulfuric acid at low temperatures.[5]

Caption: Direct nitration of methyl 1H-indole-6-carboxylate.

Given the challenges in controlling the regioselectivity and the subsequent purification, the Leimgruber-Batcho synthesis is the recommended and more robust strategy for obtaining the desired this compound in a pure form.

Conclusion

This technical guide has detailed a reliable and regioselective synthesis of this compound utilizing the Leimgruber-Batcho indole synthesis. By starting with a pre-functionalized aromatic precursor, this method ensures the desired placement of the nitro group at the 4-position of the indole ring. The provided experimental protocols offer a practical framework for researchers to successfully synthesize this valuable building block. While direct nitration presents a shorter theoretical route, it is fraught with regiochemical complexities, making the Leimgruber-Batcho approach the superior choice for achieving high purity and predictable outcomes in the synthesis of this and related substituted indoles.

References

- Leimgruber, W.; Batcho, A. D. Process for Preparing Indoles. U.S.

-

Leimgruber–Batcho indole synthesis. In Wikipedia; 2023. [Link]

- Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.

-

An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

-

Reductive cyclisation of enamines to the corresponding indole derivatives (by Pd/C in MeOH). ResearchGate. [Link]

-

Methyl 4-methyl-3,5-dinitrobenzoate. PubChem. [Link]

-

Synthesis of methyl 3,5-dinitrobenzoate. PrepChem. [Link]

-

The Leimgruber-Batcho indole synthesis. HETEROCYCLES, Vol 22, No I. [Link]

- Noland, W. E.; Rieke, R. D. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. J. Am. Chem. Soc.1963, 85 (10), 1557–1558.

- Bergman, J.; Sand, P. 4-Nitroindole. Organic Syntheses, Coll. Vol. 8, p.465 (1993); Vol. 68, p.185 (1990).

-

Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

Sources

methyl 4-nitro-1H-indole-6-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-nitro-1H-indole-6-carboxylate

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to anti-cancer agents. The strategic functionalization of the indole ring is paramount for modulating biological activity, solubility, and metabolic stability. This compound emerges as a highly valuable, yet specialized, building block for drug discovery and organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing nitro group at the 4-position and a methyl ester at the 6-position—provides distinct electronic properties and multiple handles for synthetic diversification. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a poly-functionalized heterocyclic compound. Its core properties are derived from the interplay between the aromatic indole ring system, the strongly deactivating nitro group, and the ester moiety.

Core Compound Data:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1000343-62-3 | |

| Molecular Formula | C₁₀H₈N₂O₄ | |

| Molecular Weight | 220.18 g/mol | Inferred from Formula |

| Appearance | Expected to be a yellow to brown crystalline solid, typical for nitroaromatic compounds.[1] | Inferred |

Comparative Physical Properties of Related Indole Derivatives:

| Compound | Melting Point (°C) | Notes |

|---|---|---|

| 4-Nitroindole | 205-207 | The parent nitro-substituted indole.[1] |

| 6-Nitroindole | 137-143 | Isomeric nitro-substituted indole.[1] |

| Methyl 1H-indole-6-carboxylate | 76-80 | The parent ester-substituted indole.[2] |

Based on these comparisons, the target compound is expected to be a solid at room temperature with a relatively high melting point, likely exceeding 150°C, due to the strong intermolecular interactions facilitated by the nitro group. Its solubility is predicted to be low in water and non-polar solvents like hexanes, but moderate to good in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, and acetone.

Synthesis and Mechanistic Insights

A robust and adaptable method for synthesizing substituted indoles like this compound is the Batcho-Leimgruber indole synthesis. This powerful reaction allows for the construction of the indole ring from appropriately substituted ortho-nitrotoluene precursors. A convenient methodology for the synthesis of related (1H-indol-6-yl)phosphonic acid derivatives using this protocol has been described, providing a strong foundation for the synthesis of the title compound.[3]

Conceptual Synthesis Workflow

The synthesis begins with a dinitrotoluene derivative, which is reacted with a formamide acetal to generate a key enamine intermediate. This intermediate then undergoes a reductive cyclization, where one nitro group is selectively reduced to an amine, which subsequently attacks the enamine double bond to form the pyrrole ring of the indole nucleus.

Caption: High-level workflow for the Batcho-Leimgruber synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from methodologies used for similarly substituted nitroindoles.[3]

Step 1: Formation of the Enamine Intermediate

-

To a solution of methyl 3,5-dinitro-p-toluate (1.0 eq) in anhydrous DMF (5 mL/mmol), add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture to 100-110°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Insight: DMF-DMA serves as both a reagent and a solvent precursor. It reacts with the activated methyl group (positioned between two nitro groups) to form the enamine, which is the direct precursor for the indole ring closure. The high temperature is necessary to overcome the activation energy for this condensation reaction.

-

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine, which is often a dark, viscous oil. This intermediate is typically used in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine intermediate from Step 1 in a suitable solvent mixture, such as ethyl acetate/methanol (1:1, 10 mL/mmol).

-

Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.

-

Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus. Purge the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

-

Causality Insight: Palladium on carbon is a highly effective catalyst for the reduction of nitro groups to amines.[4] In this intramolecular reaction, the newly formed amino group is perfectly positioned to attack the enamine double bond, leading to cyclization. The subsequent elimination of dimethylamine and aromatization yields the stable indole ring. The choice of Pd/C allows for relatively mild conditions, preserving the second nitro group and the ester functionality.

-

-

After the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Analysis

While experimental spectra for this specific molecule are not widely published, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the electronic effects of its functional groups and data from analogous structures.[5]

Predicted Spectroscopic Data:

| Type | Predicted Chemical Shifts / Frequencies | Rationale |

|---|---|---|

| ¹H NMR | δ 11.0-12.0 (s, 1H, N-H), δ 8.0-8.5 (m, 2H, Ar-H), δ 7.5-7.8 (m, 1H, Ar-H), δ 3.9-4.1 (s, 3H, OCH₃) | The indole N-H proton is typically deshielded and broad. The aromatic protons are significantly downfield due to the strong electron-withdrawing effect of the NO₂ group. The methyl ester protons will appear as a sharp singlet. |

| ¹³C NMR | δ 165-170 (C=O), δ 140-150 (Ar-C-NO₂), δ 120-140 (other Ar-C), δ 100-115 (pyrrole ring carbons), δ 52-55 (OCH₃) | The ester carbonyl carbon is the most downfield. Aromatic carbons attached to or near the nitro group are also strongly deshielded. |

| IR (cm⁻¹) | 3300-3400 (N-H stretch), ~1700 (C=O stretch, ester), 1520-1560 & 1340-1380 (asymmetric and symmetric NO₂ stretch) | These are characteristic absorption bands for the key functional groups present in the molecule.[6] |

Chemical Reactivity and Derivatization Potential

The trifunctional nature of this compound makes it an exceptionally versatile platform for generating diverse chemical libraries.

Key Reactivity Pathways

-

Reduction of the Nitro Group: The 4-nitro group can be readily reduced to a 4-amino group, a critical transformation that installs a nucleophilic handle and a site for further functionalization (e.g., amide or sulfonamide formation).

-

Modification of the Ester Group: The methyl ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid, enabling amide bond formation via standard coupling reagents (e.g., HATU, EDC).

-

Functionalization of the Indole Nitrogen: The N-H proton can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents at the N-1 position.[7]

Caption: Key synthetic transformations of the title compound.

Exemplary Protocol: Nitro Group Reduction

Objective: To synthesize methyl 4-amino-1H-indole-6-carboxylate, a key intermediate for further diversification.

-

Dissolve this compound (1.0 eq) in methanol (20 mL/mmol).

-

Add 10% Pd/C (5-10 mol%) to the solution.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (typically 4-12 hours, monitored by TLC).

-

Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield methyl 4-amino-1H-indole-6-carboxylate, which can be purified further by recrystallization or chromatography if necessary.

-

Self-Validating System: The success of the reaction can be easily validated. The product will have a different TLC retention factor and will lack the characteristic nitro group stretches in its IR spectrum. ¹H NMR will show the appearance of a new broad signal for the -NH₂ protons and a significant upfield shift of the aromatic protons.

-

Applications in Research and Drug Discovery

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in many biologically active molecules. Nitroindoles are recognized as important intermediates in the synthesis of pharmaceuticals.[8]

-

Scaffold for Kinase Inhibitors: The indole nucleus is a common scaffold for protein kinase inhibitors. The 4-amino derivative can serve as a hinge-binding motif, while the 6-carboxylate position allows for the introduction of solubilizing groups or vectors to target solvent-exposed regions of the ATP-binding pocket.

-

Precursor for DNA-Interactive Agents: Certain nitro- and amino-indole derivatives have been investigated as DNA-binding agents and G-quadruplex binders, showing potential as anticancer therapeutics.[9][10] The planar indole core can intercalate within DNA base pairs, and the substituents can be tailored to interact with the minor or major grooves.

-

Building Block for Agrochemicals and Materials Science: Beyond pharmaceuticals, functionalized indoles are used in the development of agrochemicals and advanced materials, such as dyes and organic electronics, where their unique electronic properties are advantageous.[8]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it must be handled with the caution appropriate for a novel research chemical with potentially hazardous properties. General guidelines based on related nitroaromatic compounds should be followed.

-

Hazard Class: Nitroaromatic compounds are often classified as toxic and may cause irritation to the skin, eyes, and respiratory system.[11][12][13] They can be harmful if swallowed, inhaled, or absorbed through the skin.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][11]

References

- BenchChem. (n.d.). Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide.

- Sigma-Aldrich. (n.d.). This compound.

- Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039–4043.

- Chem-Impex. (n.d.). 4-Nitroindole.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Methyl-1H-indole.

- Fisher Scientific. (2024). Safety Data Sheet for Methyl 1H-indole-7-carboxylate.

- ChemicalBook. (n.d.). 1-METHYL-4-NITRO-1H-INDOLE synthesis.

- Kopchuk, D. S., et al. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Russian Chemical Bulletin, 67(10), 1895–1903.

- Kumar, A., et al. (2022). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Chemistry – An Asian Journal, 17(1).

- Sigma-Aldrich. (n.d.). Methyl indole-6-carboxylate.

- Sharma, V., & Kumar, P. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.

- East Harbour Group. (2022). Material Safety Data Sheet: N-Methyl-4-nitroaniline.

- Maggi, R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1345.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitroaniline.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate NMR analysis.

- Powers, D. G., & Mander, L. N. (1956). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 21(5), 592–594.

Sources

- 1. benchchem.com [benchchem.com]

- 2. メチル インドール-6-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 5. tetratek.com.tr [tetratek.com.tr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-METHYL-4-NITRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Stability and structure of DNA oligonucleotides containing non-specific base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. carlroth.com [carlroth.com]

- 14. eastharbourgroup.com [eastharbourgroup.com]

- 15. fishersci.com [fishersci.com]

GSK2334470: A Deep Dive into the Potent and Specific PDK1 Inhibitor

Introduction: Targeting a Master Regulator in Cell Signaling

In the intricate web of cellular signaling, 3-phosphoinositide-dependent protein kinase 1 (PDK1) emerges as a critical node, a master regulator that orchestrates the activity of a host of downstream kinases. These kinases, part of the AGC kinase family (including PKA, PKG, and PKC isozymes), are central to a multitude of cellular processes, from proliferation and survival to metabolism. The aberrant activation of the PDK1 signaling pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.

This technical guide provides an in-depth exploration of GSK2334470, a small molecule inhibitor renowned for its high potency and specificity towards PDK1. We will delve into its mechanism of action, its impact on downstream signaling cascades, and its application as a powerful research tool to dissect the multifaceted roles of PDK1 in health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of GSK2334470's properties and its utility in the laboratory.

Core Properties and Mechanism of Action

GSK2334470 is a potent and highly specific inhibitor of PDK1, exhibiting an IC50 of approximately 10 nM in cell-free assays.[1][2] Its specificity is a key attribute; it shows no significant activity against a panel of 93 other protein kinases, including 13 closely related AGC kinases, even at concentrations 500-fold higher than its IC50 for PDK1.[3][4] This remarkable selectivity makes GSK2334470 an invaluable tool for probing the specific functions of PDK1 with minimal off-target effects.

The primary mechanism of action of GSK2334470 is the direct inhibition of the catalytic activity of PDK1. By binding to PDK1, it prevents the phosphorylation of the T-loop (activation loop) of its downstream substrates. This single act of inhibition sets off a cascade of downstream effects, effectively silencing the signaling pathways that rely on PDK1 for their activation.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1227911-45-6 (for GSK2334470) | [1] |

| Molecular Formula | C25H34N8O | [5] |

| Molecular Weight | 462.59 g/mol | [2][5] |

| Solubility | ≥46.3 mg/mL in DMSO; Insoluble in H2O; ≥9.6 mg/mL in EtOH | [5] |

Note: The CAS number 1000343-62-3 is sometimes erroneously associated with GSK2334470. However, more reliable chemical suppliers link 1000343-62-3 to 4-Nitro-6-indolecarboxylic acid methyl ester.[6][7][8][9]

Impact on Downstream Signaling Pathways

The inhibition of PDK1 by GSK2334470 leads to a profound and predictable disruption of key signaling pathways that govern cell fate. The primary targets of PDK1 are members of the AGC kinase family, and GSK2334470 effectively abrogates their activation.

The PI3K/Akt/mTOR Pathway

One of the most well-characterized pathways regulated by PDK1 is the PI3K/Akt/mTOR pathway, a central signaling axis in cancer. GSK2334470 has been shown to:

-

Inhibit Akt Activation: It blocks the PDK1-mediated phosphorylation of Akt at Threonine 308 (Thr308), a critical step for Akt activation.[3][10] However, the extent of Akt inhibition can be influenced by the cellular context. In cells with high activation of the PI3K pathway (e.g., those lacking the tumor suppressor PTEN), GSK2334470 may only partially inhibit Akt activation.[5][10]

-

Suppress mTORC1 Activity: By inhibiting the upstream activator Akt, GSK2334470 indirectly leads to the downregulation of mTOR complex 1 (mTORC1) activity.[10][11] This is evidenced by the reduced phosphorylation of mTORC1 substrates like S6 Kinase (S6K) and 4E-BP1.

Other Key Downstream Targets

Beyond the Akt pathway, GSK2334470 impacts a broader range of PDK1 substrates:

-

Serum- and Glucocorticoid-induced Kinase (SGK): GSK2334470 potently inhibits the T-loop phosphorylation and activation of SGK isoforms.[2][3]

-

p70 Ribosomal S6 Kinase (S6K1): The activation of S6K1 is effectively ablated by GSK2334470.[3][12]

-

p90 Ribosomal S6 Kinase (RSK): GSK2334470 also suppresses the T-loop phosphorylation and activation of RSK2, another direct target of PDK1.[3][12]

The following diagram illustrates the central role of PDK1 and the inhibitory effect of GSK2334470 on downstream signaling.

Figure 1: The PDK1 signaling pathway and the inhibitory action of GSK2334470.

Applications in Research and Drug Development

The high specificity and potency of GSK2334470 make it an indispensable tool for a variety of research applications:

-

Target Validation: GSK2334470 can be used to validate PDK1 as a therapeutic target in various disease models, particularly in cancer. Studies have shown its anti-tumor activity in multiple myeloma and renal cell carcinoma.[10][13]

-

Dissecting Signaling Pathways: Researchers can use GSK2334470 to elucidate the specific roles of PDK1 in complex signaling networks. By selectively inhibiting PDK1, one can observe the downstream consequences and untangle the contributions of this kinase to cellular processes.

-

Drug Discovery: GSK2334470 serves as a reference compound in the development of novel PDK1 inhibitors. Its well-characterized profile provides a benchmark for the evaluation of new chemical entities.

-

Combination Therapies: Research suggests that combining GSK2334470 with inhibitors of other signaling pathways, such as mTOR inhibitors (e.g., PP242), can lead to synergistic anti-cancer effects.[10][11] This highlights its potential in combinatorial drug strategies.

Experimental Protocols

The following protocols are provided as a starting point for researchers using GSK2334470. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of GSK2334470 against PDK1 in a cell-free system.

Materials:

-

Recombinant active PDK1 enzyme

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

Substrate (e.g., Crosstide peptide)

-

[γ-³²P]ATP

-

GSK2334470 (dissolved in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of GSK2334470 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a microcentrifuge tube, combine the kinase buffer, recombinant PDK1 enzyme, and the desired concentration of GSK2334470 or DMSO (vehicle control).

-

Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of GSK2334470 and determine the IC50 value.

Figure 2: Workflow for an in vitro kinase assay with GSK2334470.

Cell-Based Assay for PDK1 Pathway Inhibition

This protocol outlines a method to assess the effect of GSK2334470 on the phosphorylation of downstream targets in cultured cells using Western blotting.

Materials:

-

Cell line of interest (e.g., HEK-293, U87)

-

Complete cell culture medium

-

Serum-free medium

-

GSK2334470 (dissolved in DMSO)

-

Growth factor (e.g., IGF-1) or serum for stimulation

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-Akt, anti-phospho-S6K, anti-S6K)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal pathway activation.

-

Pre-treat the cells with various concentrations of GSK2334470 (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) or serum for 15-30 minutes to activate the PDK1 pathway.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of GSK2334470 on protein phosphorylation.

Figure 3: Workflow for a cell-based Western blot analysis.

Conclusion

GSK2334470 has been firmly established as a highly potent and specific inhibitor of PDK1. Its well-defined mechanism of action and its profound impact on key cellular signaling pathways have made it an invaluable tool for the scientific community. For researchers in both academic and industrial settings, GSK2334470 offers a reliable and precise means to investigate the intricate roles of PDK1 in cellular physiology and pathology. As our understanding of the PDK1 signaling network continues to evolve, the utility of this exceptional small molecule inhibitor in advancing biological discovery and informing drug development strategies is set to expand even further.

References

-

Najafov, A., Sommer, E., Axten, J., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369. [Link]

-

PubMed. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Retrieved from [Link]

-

Yang, C., Huang, X., Liu, H., et al. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Oncotarget, 8(24), 39185-39197. [Link]

-

ResearchGate. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Nitro-6-indolecarboxylic acid methyl ester. Retrieved from [Link]

-

University of Dundee. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Retrieved from [Link]

-

Journal of Cancer. (2021). Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB575307. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-NITRO-6-INDOLECARBOXYLIC ACID METHYL ESTER | 1000343-62-3 [chemicalbook.com]

- 8. 1000343-62-3|Methyl 4-nitro-1H-indole-6-carboxylate|BLD Pharm [bldpharm.com]

- 9. CAS numbers | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSK2334470 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 13. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]

A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of Nitroindole Compounds

This guide provides an in-depth exploration of nitroindole compounds, from their discovery and rare natural origins to the robust synthetic methodologies and sophisticated analytical techniques that underpin their study. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical protocols with the causal reasoning behind experimental choices, offering a self-validating framework for the investigation of this significant class of molecules.

Introduction: The Enigmatic Nitroindoles

Indole alkaloids represent a vast and structurally diverse family of natural products, many of which possess profound biological activities.[1][2] Within this family, nitroindoles are a unique and relatively rare subclass. The introduction of a nitro (–NO₂) group, a powerful electron-withdrawing moiety, dramatically alters the electronic properties of the indole ring, influencing its reactivity and biological interactions.[3] While most known nitroaromatic compounds are synthetic in origin, arising from the extensive use of nitration in industrial chemistry, nature has also sparingly employed this functional group.[3][4] This guide will traverse the landscape of both naturally occurring and synthetic nitroindoles, providing a comprehensive technical overview for their study.

Part 1: Discovery and Natural Occurrence of Nitroindole Scaffolds

The history of nitroindoles is primarily rooted in synthetic chemistry, with early reports focusing on the direct nitration of the indole nucleus.[5][6][7] These studies laid the groundwork for accessing various isomers, such as 4-, 5-, 6-, and 7-nitroindole, which have since become crucial building blocks in medicinal chemistry.[8][9][10]

While the majority of nitroindoles are products of laboratory synthesis, the nitro-functionalized indole core does appear in nature, albeit rarely.[11][12] The biosynthesis of nitro compounds in nature is thought to occur primarily through the oxidation of amino groups or via the action of nitric oxide synthase.[12] A prominent example of a naturally occurring nitroindole derivative is found in nitrated tryptophan.

Naturally Occurring Nitro-Tryptophan Derivatives:

-

6-Nitro-L-tryptophan: This compound has been prepared synthetically for use as a spectroscopic probe to study tryptophan-binding proteins.[13] Its synthesis involves the nitration of L-tryptophan using nitric acid in glacial acetic acid.[13]

-

In vivo Nitration of Tryptophan: Reactive nitrogen species in biological systems can lead to the post-translational modification of proteins, including the nitration of tryptophan residues.[14][15] For instance, a novel modified amino acid, 5-hydroxy-6-nitro-tryptophan, was identified in the mitochondrial protein succinyl-CoA:3-oxoacid CoA transferase (SCOT) in the rat heart, with its accumulation increasing with age.[14][16]

The discovery of these in vivo nitrated tryptophan derivatives underscores a biological role for the nitroindole scaffold and provides a compelling case for the development of robust isolation and characterization methodologies.

Part 2: Isolation and Purification Strategies

The isolation of nitroindole compounds from their source, whether a natural matrix or a synthetic reaction mixture, requires a systematic approach that leverages their physicochemical properties. Due to the rarity of well-documented isolation protocols for naturally occurring nitroindoles, this section presents a representative, bioactivity-guided workflow for the isolation of a hypothetical polar nitroindole metabolite from a fungal culture, based on established principles for separating amino acid-like compounds.

Foundational Principles: The "Why" Behind the "How"

The choice of extraction and chromatographic methods is dictated by the polarity and chemical stability of the target nitroindole. The indole nucleus is largely nonpolar, but the addition of a nitro group, and potentially other polar functional groups (like the amino and carboxylic acid groups in nitro-tryptophan), imparts significant polarity.[4]

-

Solvent Selection for Extraction: The principle of "like dissolves like" governs the initial extraction. For polar nitroindoles from a biological matrix (e.g., a fungal broth or mycelial mass), polar solvents are required. Methanol or ethanol are often chosen for their ability to disrupt cell membranes and solubilize a broad range of metabolites. An aqueous buffer might be used for extracellular products. The choice of solvent is critical for maximizing the yield of the target compound while minimizing the co-extraction of interfering substances.[17][18]

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse technique for purifying polar to moderately nonpolar compounds.[4][19]

-

Stationary Phase: A C18 (octadecylsilyl) stationary phase is commonly used. Its long alkyl chains provide a nonpolar environment that retains compounds based on their hydrophobicity.

-

Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is used to elute the compounds. A gradient elution, where the proportion of the organic solvent is increased over time, is highly effective for separating complex mixtures containing compounds of varying polarities.[20] For acidic compounds like nitro-tryptophan, the addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[21]

-

Representative Protocol: Bioactivity-Guided Isolation of a Polar Nitroindole from a Fungal Culture

This protocol outlines a hypothetical workflow for isolating a tyrosinase-inhibiting nitroindole, inspired by the discovery of bioactive compounds in fungi.[22]

Step 1: Extraction

-

Culture Preparation: Grow the fungal strain in a suitable liquid medium until secondary metabolite production is maximal. Separate the mycelia from the broth by filtration.

-

Mycelial Extraction: Lyophilize (freeze-dry) the mycelial mass. Macerate the dried mycelia in methanol (e.g., 10 mL of solvent per gram of dry weight) and sonicate for 30 minutes. Repeat this process three times.

-

Broth Extraction: If the bioactive compound is secreted into the medium, perform a liquid-liquid extraction of the culture broth using a solvent of intermediate polarity, such as ethyl acetate, to capture a range of metabolites.

-

Concentration: Combine the methanolic extracts (or ethyl acetate extracts) and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Bioassay-Guided Fractionation

-

Initial Screening: Test the crude mycelial and broth extracts for the desired biological activity (e.g., tyrosinase inhibition). Proceed with the most active extract.

-

Solid-Phase Extraction (SPE): Resuspend the active crude extract in water and load it onto a C18 SPE cartridge.

-

Wash the cartridge with water to remove highly polar impurities like salts.

-

Elute the compounds with increasing concentrations of methanol in water (e.g., 25%, 50%, 75%, and 100% methanol).

-

-

Activity Testing: Test each fraction for biological activity. Identify the most active fraction(s) for further purification.

Step 3: High-Performance Liquid Chromatography (HPLC) Purification

-

Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A linear gradient from 5% B to 95% B over 40 minutes.

-

Detection: UV detector, monitoring at wavelengths relevant to nitroindoles (typically in the 300-400 nm range).[23]

-

Fraction Collection: Collect peaks based on the UV chromatogram.

-

Final Purity Check: Analyze the collected fractions using analytical HPLC to assess purity. Test the pure compound in the bioassay to confirm activity.

Caption: Bioactivity-guided isolation workflow for a nitroindole compound.

Part 3: Synthesis of Nitroindole Building Blocks

Given the scarcity of nitroindoles in nature, chemical synthesis is the primary route to access these valuable compounds. The direct nitration of indole is challenging due to the acid-sensitivity of the indole ring and the potential for multiple nitration products. More controlled and regioselective methods have been developed.[24][25]

Representative Protocol: Synthesis of 4-Nitroindole

This protocol is based on a well-established method for the synthesis of 4-nitroindole, which can be adapted for other isomers.[19]

Step 1: Preparation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

-

Combine 2-methyl-3-nitroaniline, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture (e.g., to 120°C) and distill off the ethanol that is formed.

-

After the reaction is complete, purify the resulting imidate ester by vacuum distillation.

Step 2: Cyclization to 4-Nitroindole

-

Prepare a solution of potassium ethoxide in absolute ethanol.

-

Add a solution of the imidate ester from Step 1 and diethyl oxalate in an anhydrous solvent (e.g., diethyl ether) to the potassium ethoxide solution at a low temperature (e.g., -10°C).

-

Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with an acid (e.g., sulfuric acid) and heat the mixture to effect cyclization and decarboxylation.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude 4-nitroindole by sublimation or recrystallization from a suitable solvent like methanol or ethanol.[19]

Caption: Synthetic pathway for the preparation of 4-nitroindole.

Part 4: Analytical Characterization

The unambiguous identification of a nitroindole isomer requires a combination of spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Isomer | Key Observations |

| UV/Vis Spectroscopy | 3-Nitroindole | Broad absorption peak in the 300-400 nm range.[23] |

| 4-Nitroindole | Absorption extends furthest into the visible range compared to other isomers.[23] | |

| 6-Nitroindole | Two absorption maxima in the 300-400 nm range.[23] | |

| Mass Spectrometry (EI) | 3-Nitroindole | Parent ion (m/z 162), fragment ions corresponding to the loss of NO (m/z 132) and NO₂ (m/z 116).[23] |

| 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes (FAB) | Characteristic molecular ion peak (M+1) and predictable fragmentation patterns.[14] | |

| ¹H NMR Spectroscopy | 4-Nitroindole | Specific chemical shifts and coupling constants for the aromatic and indole ring protons. |

| ¹³C NMR Spectroscopy | 5-Nitroindole | Distinct signals for each carbon atom in the molecule, influenced by the electron-withdrawing nitro group. |

Detailed Methodologies

-

UV/Vis Spectroscopy:

-

Protocol: Dissolve a small amount of the purified compound in a UV-transparent solvent (e.g., methanol or ethanol). Record the absorption spectrum from 200 to 700 nm using a spectrophotometer.

-

Causality: The extended π-system of the indole ring, in conjugation with the nitro group, gives rise to characteristic absorptions in the UV and visible regions. The position of the nitro group on the benzene ring influences the electronic transitions, resulting in distinct spectra for each isomer, which can be used for preliminary identification.[23]

-

-

Mass Spectrometry (MS):

-

Protocol: Introduce the sample into a mass spectrometer (e.g., via direct infusion for ESI-MS or after separation by GC or LC). For electron ionization (EI), a common technique in GC-MS, the sample is bombarded with high-energy electrons.

-

Causality: The molecular ion peak confirms the molecular weight of the compound (162.15 g/mol for nitroindole). The high-energy ionization process causes the molecular ion to fragment in a predictable manner. The loss of the nitro group (–NO₂, 46 Da) or nitric oxide (–NO, 30 Da) are characteristic fragmentation pathways for nitroaromatic compounds and provide strong evidence for the presence of the nitro group.[14][23] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons.

-

Causality: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The chemical shift (position) of each proton signal, its integration (area), and its splitting pattern (multiplicity) provide detailed information about the electronic environment and neighboring protons. The electron-withdrawing nitro group deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield).

-

¹³C NMR: The chemical shift of each carbon provides information about its hybridization and electronic environment. The carbon atom directly attached to the nitro group will be significantly downfield.

-

-

Part 5: Biological Activities and Therapeutic Potential

Nitroindoles have emerged as a "privileged scaffold" in medicinal chemistry, with derivatives showing promise in several therapeutic areas.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-Nitroindole is a well-known and potent inhibitor of nNOS.[26] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making selective nNOS inhibitors attractive therapeutic candidates. The 7-nitroindole core serves as a key pharmacophore for binding to the active site of the enzyme.

-

Anticancer Activity via G-Quadruplex Binding: Certain 5-nitroindole derivatives have been developed as ligands that bind to and stabilize G-quadruplex (G4) DNA structures.[15][27] These non-canonical DNA structures are found in the promoter regions of oncogenes, such as c-Myc.[28] Stabilization of the G4 structure can inhibit the transcription of the oncogene, leading to a downregulation of its protein product and the suppression of tumor growth.[15][28]

Caption: Mechanism of anticancer activity of 5-nitroindole derivatives.

Conclusion

The study of nitroindole compounds, while historically dominated by synthetic chemistry, is continually enriched by the discovery of their roles in biological systems. This guide has provided a structured, technically detailed framework for their investigation, from isolation and synthesis to definitive characterization and the exploration of their therapeutic potential. By understanding the causal relationships between the structure of these molecules and the experimental choices made in their study, researchers are better equipped to unlock the full potential of this fascinating and potent class of compounds.

References

-

Carter, G. T. (2011). Naturally-occurring nitro compounds. Natural Product Reports, 28(11), 1783-1793. [Link]

-

Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

-

PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

-

Sharma, R., et al. (2010). Mass spectral studies of nitroindole compounds. Trade Science Inc. [Link]

-

Muchowski, J. M., & Naef, R. (1987). 4-nitroindole. Organic Syntheses, 65, 164. [Link]

-

Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. (n.d.). Nitro compound. Wikipedia. [Link]

-

Li, Y., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(23), 8236. [Link]

-

Frontiers in Chemistry. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]

-

Spain, J. C., & Ju, K. S. (2014). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 78(2), 238-271. [Link]

-

ResearchGate. (2011). Naturally-occurring nitro compounds. ResearchGate. [Link]

-

Noland, W. E., & Rieke, R. D. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 27-31. [Link]

-

El Moctar Abeidi, M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27435-27439. [Link]

-

Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]

-

Domagalina, E., & Zawisza, P. (1989). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Acta Poloniae Pharmaceutica, 46(1), 19-26. [Link]

-

Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Drawell. [Link]

-

Rebrin, I., et al. (2008). Protein Nitrotryptophan: Formation, Significance and Identification. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(10), 1386-1393. [Link]

-

Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. IV. The Nitration of 2-Phenylindole. The Journal of Organic Chemistry, 31(1), 70-76. [Link]

-

K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]

-

Noland, W. E., Smith, L. R., & Rush, K. R. (1963). Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry, 28(9), 2262-2268. [Link]

-

Johnson, H. E., & Crosby, D. G. (1957). Notes - Synthesis of 7-Nitroindole. The Journal of Organic Chemistry, 22(1), 121. [Link]

-

S. S. Handa, S. P. S. Khanuja, G. Longo, & D. D. Rakesh. (2008). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Phytochemical Methods, 1-21. [Link]

-

Money, T., et al. (1965). Biosynthesis of the indole alkaloids. Proceedings of the National Academy of Sciences of the United States of America, 53(5), 901-903. [Link]

-

YouTube. (2021). Biosynthesis of Indole alkaloids. YouTube. [Link]

-

Almendral, M. J., et al. (2012). Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. Journal of Proteomics, 75(14), 4211-4230. [Link]

-

KEGG. (n.d.). Indole alkaloid biosynthesis. KEGG PATHWAY Database. [Link]

-

Chem-Impex. (n.d.). 4-Nitroindole. Chem-Impex. [Link]

-

Ge, D., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27435-27439. [Link]

-

RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

-

Hu, J. F., et al. (2018). Biosynthesis of Fungal Indole Alkaloids. Natural Product Reports, 35(10), 1034-1055. [Link]

-

YouTube. (2024). Alkaloids and their Biosynthesis. YouTube. [Link]

-

Niwa, T., et al. (2014). Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor. Mycoscience, 55(4), 312-317. [Link]

-

Capan, M., et al. (2021). Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections. Antibiotics, 10(11), 1363. [Link]

-

Zhang, Z., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 8(7), 1365-1374. [Link]

-

ResearchGate. (n.d.). How to improve peaks separation in HPLC?. ResearchGate. [Link]

-

Chen, Y., et al. (2023). DNA G-Quadruplexes as Targets for Natural Product Drug Discovery. Molecules, 28(14), 5511. [Link]

-

Wikipedia. (n.d.). Alkaloid. Wikipedia. [Link]

-

Wang, C., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 20(3), 183. [Link]

-

Zhang, W., et al. (2019). Bioactive Compounds Isolated from Marine-Derived Microbes in China: 2009–2018. Marine Drugs, 17(6), 346. [Link]

-

El-Hossary, E. M., et al. (2017). Anti-infective Compounds from Marine Organisms. Scientia Pharmaceutica, 85(1), 19. [Link]

-

Matsuura, S., et al. (1981). 6-Nitro-L-tryptophan: a novel spectroscopic probe of trp aporepressor and human serum albumin. The Journal of Biological Chemistry, 256(10), 5135-5139. [Link]

-

Al-Khami, A., et al. (2023). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. Analytical Methods, 15(42), 5464-5475. [Link]

Sources

- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloid - Wikipedia [en.wikipedia.org]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. goldbio.com [goldbio.com]

- 9. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Naturally-occurring nitro compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 6-Nitro-L-tryptophan: a novel spectroscopic probe of trp aporepressor and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection and characterization of in vivo nitration and oxidation of tryptophan residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein Nitrotryptophan: Formation, Significance and Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. 4-Nitroindole | 4769-97-5 [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A review on indole synthesis from nitroarenes: classical to modern approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

A Predictive Spectroscopic and Structural Elucidation Guide to Methyl 4-nitro-1H-indole-6-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for methyl 4-nitro-1H-indole-6-carboxylate, a compound of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to forecast the compound's spectral characteristics. By dissecting the influence of the nitro and methyl carboxylate substituents on the core indole scaffold, we offer a robust framework for the identification and structural verification of this and related molecules. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, predictive understanding of the spectroscopic properties of novel heterocyclic compounds.

Introduction and Molecular Structure

This compound is a disubstituted indole derivative featuring an electron-withdrawing nitro group at the C4 position and a methyl carboxylate group at the C6 position. The strategic placement of these functional groups is expected to significantly modulate the electronic environment of the indole ring system, influencing its reactivity and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for confirming the successful synthesis of the target molecule and for quality control in developmental pipelines.

This guide will systematically predict and rationalize the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for this molecule. The predictions are grounded in the analysis of substituent effects and comparison with data from analogous structures, particularly other substituted nitroindoles and indole carboxylates.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for each of the aromatic and substituent protons. The chemical shifts will be governed by the anisotropic effects of the indole ring and the strong electron-withdrawing nature of the nitro group, which will significantly deshield nearby protons.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | ~11.5 - 12.5 | br s | - | The N-H proton of indoles is typically downfield and broad. The presence of two electron-withdrawing groups will further deshield this proton. |

| H7 | ~8.0 - 8.5 | d | ~1.0-2.0 | H7 is ortho to the electron-withdrawing nitro group at C4, leading to significant deshielding. It will exhibit a small meta-coupling to H5. |

| H5 | ~7.8 - 8.2 | d | ~1.0-2.0 | H5 is ortho to the methyl carboxylate group and meta to the nitro group. It is expected to be deshielded and show meta-coupling to H7. |

| H2 | ~7.5 - 7.8 | t or dd | ~2.0-3.0 | The chemical shift of H2 in indoles is sensitive to substituents on the benzene ring. It will show coupling to H3 and the N-H proton. |

| H3 | ~6.8 - 7.2 | t or dd | ~2.0-3.0 | H3 is typically the most upfield of the indole ring protons and will show coupling to H2 and the N-H proton. |

| O-CH₃ | ~3.9 - 4.1 | s | - | The methyl protons of the ester group are expected in this region, appearing as a sharp singlet. |

Predicted in DMSO-d₆

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts will be strongly influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz or higher ¹³C NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) are recommended to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165 - 170 | The carbonyl carbon of the methyl ester. |

| C4 | ~140 - 145 | Carbon bearing the nitro group, significantly deshielded. |

| C7a | ~135 - 140 | A quaternary carbon in the indole ring. |

| C6 | ~130 - 135 | Carbon bearing the methyl carboxylate group. |

| C3a | ~128 - 132 | A quaternary carbon in the indole ring. |

| C2 | ~125 - 130 | The chemical shift of C2 is influenced by the benzene ring substituents. |

| C7 | ~120 - 125 | Deshielded due to proximity to the nitro group. |

| C5 | ~115 - 120 | Influenced by both the nitro and ester groups. |

| C3 | ~102 - 107 | Typically the most shielded of the indole ring carbons. |

| O-CH₃ | ~52 - 55 | The methyl carbon of the ester group. |

Predicted in DMSO-d₆

Mass Spectrometry: Fragmentation and Molecular Weight

Electron Ionization Mass Spectrometry (EI-MS) is expected to provide the molecular weight and key structural information through characteristic fragmentation patterns. The presence of the nitro group is anticipated to direct some of the primary fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Acquire a full scan mass spectrum.

Predicted Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

-

Molecular Ion [M]⁺˙ (m/z 234): This should be observable, confirming the molecular weight.

-

[M-OCH₃]⁺ (m/z 203): Loss of the methoxy radical from the ester group.

-

[M-NO₂]⁺ (m/z 188): A common fragmentation for nitroaromatic compounds.[1]

-

[M-COOCH₃]⁺ (m/z 175): Loss of the entire methyl carboxylate radical.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will provide clear evidence for the key functional groups present in the molecule. The characteristic vibrations of the N-H, C=O, and NO₂ groups are expected to be prominent.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film from a solvent cast.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~3400 - 3300 | N-H stretch | Medium | Typical for the indole N-H group. |

| ~1725 - 1700 | C=O stretch | Strong | Characteristic of the ester carbonyl group. Conjugation with the aromatic ring lowers the frequency.[2][3] |

| ~1530 - 1500 | Asymmetric NO₂ stretch | Strong | A characteristic strong absorption for aromatic nitro compounds.[4][5] |

| ~1350 - 1320 | Symmetric NO₂ stretch | Strong | The second characteristic strong absorption for aromatic nitro compounds.[4][5] |

| ~1300 - 1200 | C-O stretch | Strong | From the ester group. |

| ~1600 - 1450 | C=C aromatic stretch | Medium-Weak | Vibrations of the indole ring. |

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the underlying scientific rationale, offer a powerful tool for researchers in the synthesis and characterization of this and structurally related compounds. By understanding the expected spectral features, scientists can more confidently and efficiently confirm the identity and purity of their target molecules, accelerating the pace of research and development.

References

-

Di Micco, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. Available at: [Link]

-

Heftrich, T., & Spiteller, G. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(12), 1847-1854. Available at: [Link]

-

Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy? r/chemistry. Available at: [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Esters. Available at: [Link]

-

University of Calgary. (n.d.). Nitro Groups. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

Sources

Unlocking the Therapeutic Promise of Methyl 4-Nitro-1H-indole-6-carboxylate: A Technical Guide to Investigating its Biological Activity

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for numerous therapeutic agents.[1][2][3] The introduction of a nitro group to this privileged structure can significantly modulate its biological profile, often imparting potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of a specific, yet under-investigated molecule: methyl 4-nitro-1H-indole-6-carboxylate. While direct studies on this compound are limited, this document synthesizes data from structurally related nitroindole and indole-6-carboxylate derivatives to postulate its therapeutic potential and provides detailed, field-proven methodologies for its empirical validation.

Introduction: The Rationale for Investigating this compound

The indole scaffold is a recurring motif in a multitude of FDA-approved drugs, highlighting its clinical significance.[7] Its derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7] The addition of a nitro group, a potent electron-withdrawing moiety, can enhance these biological activities.[5][6] Specifically, substituted 5-nitroindoles have demonstrated broad-spectrum anticancer activities against various cancer cell lines.[8] These compounds have been shown to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species (ROS).[8][9]

This compound combines the key features of a nitro-substituted indole with a carboxylate group at the 6-position. While the 4-nitro substitution is less common in reported literature than the 5-nitro substitution, its influence on biological activity warrants investigation. The carboxylate moiety can be a site for further chemical modification to improve pharmacokinetic properties.[10] This guide, therefore, outlines a systematic approach to characterizing the potential anticancer, antimicrobial, and anti-inflammatory activities of this promising, yet uncharacterized, molecule.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on related compounds, we can formulate several hypotheses regarding the potential biological activities of this compound.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The primary hypothesized activity of this compound is as an anticancer agent. The nitro group is a key pharmacophore in several anticancer drugs.[6]

Hypothesized Mechanisms of Action:

-

Targeting G-Quadruplex DNA: Similar to 5-nitroindole derivatives that bind to the c-Myc promoter G-quadruplex, the 4-nitro analogue may also exhibit this binding affinity, leading to the downregulation of the c-Myc oncogene.[8][9]

-

Induction of Oxidative Stress: The nitro group can be metabolically reduced to form radical anions, leading to an increase in reactive oxygen species (ROS) within cancer cells, ultimately triggering apoptosis.[9]

-

Cell Cycle Arrest: By interfering with key cell cycle regulators, the compound may induce arrest at various phases, such as the G1 or sub-G1 phase, preventing cancer cell proliferation.[8][9]

Caption: Workflow for the MTT cell viability assay.

If significant cytotoxicity is observed, further assays can elucidate the mechanism of action.

-

Cell Cycle Analysis by Flow Cytometry: This technique determines the effect of the compound on the distribution of cells in different phases of the cell cycle. [7]* Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays can quantify the number of cells undergoing apoptosis. [7]* Reactive Oxygen Species (ROS) Detection: Assays using fluorescent probes like DCFDA can measure the intracellular generation of ROS. [9]

Evaluation of Antimicrobial Activity

Standardized methods for antimicrobial susceptibility testing should be employed to ensure reliable and reproducible results. [11][12]

This is a qualitative method to screen for antibacterial activity. [12] Protocol: Kirby-Bauer Disk Diffusion Test

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited.

This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC). [12] Protocol: Broth Microdilution Assay

-

Serial Dilution: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Evaluation of Anti-inflammatory Activity